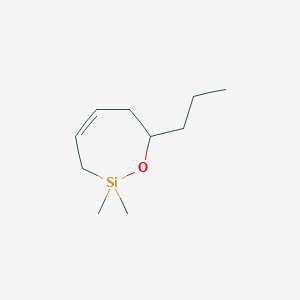
1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl- is a chemical compound with the molecular formula C10H20OSi and a molecular weight of 184.354 g/mol . This compound is part of the silacycloheptene family, which features a silicon atom integrated into a seven-membered ring structure. The presence of both oxygen and silicon atoms in the ring imparts unique chemical properties to this compound.
Preparation Methods
The synthesis of 1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl- typically involves the reaction of appropriate silicon-containing precursors with organic compounds under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve the use of catalysts and optimized reaction parameters to ensure efficient synthesis .
Chemical Reactions Analysis
1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where functional groups attached to the silicon or carbon atoms are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl- has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of more complex silicon-containing compounds and materials.
Biology: The compound’s unique structure makes it a subject of interest in studies related to silicon-based life forms and biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl- involves interactions with molecular targets such as enzymes and receptors. The silicon atom in the compound’s structure can form stable bonds with various biomolecules, influencing their activity and function. Pathways involved in its mechanism of action include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl- include:
1-Oxa-2-silacyclopentane, 2,2-dimethyl-: This compound has a five-membered ring structure and different chemical properties due to the smaller ring size.
1-Oxa-2-silacyclohexane, 2,2-dimethyl-: Featuring a six-membered ring, this compound also exhibits distinct reactivity and stability compared to the seven-membered ring structure.
The uniqueness of 1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl- lies in its seven-membered ring structure, which imparts specific chemical and physical properties not found in its smaller-ring counterparts.
Properties
CAS No. |
917470-21-4 |
|---|---|
Molecular Formula |
C10H20OSi |
Molecular Weight |
184.35 g/mol |
IUPAC Name |
2,2-dimethyl-7-propyl-6,7-dihydro-3H-oxasilepine |
InChI |
InChI=1S/C10H20OSi/c1-4-7-10-8-5-6-9-12(2,3)11-10/h5-6,10H,4,7-9H2,1-3H3 |
InChI Key |
VJCABBOHXCBYKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC=CC[Si](O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14201362.png)
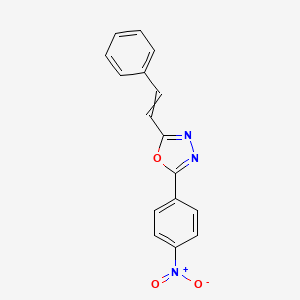
![Trimethyl{2-[3-(phenylsulfanyl)but-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14201376.png)
![2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide](/img/structure/B14201383.png)

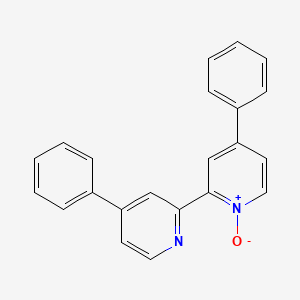

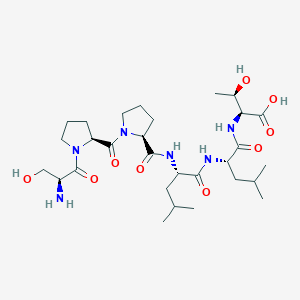

![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
![Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester](/img/structure/B14201443.png)
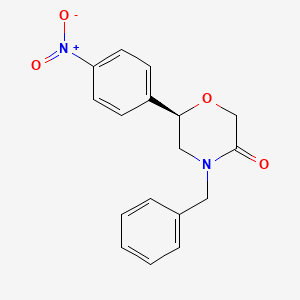

![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)
